molecular formula C5H12ClF2NO2 B2410447 5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride CAS No. 2445786-76-3

5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride

Cat. No.: B2410447
CAS No.: 2445786-76-3
M. Wt: 191.6
InChI Key: AAHYWPBQWRSAFL-UHFFFAOYSA-N
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Description

5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride is a chemical compound with the molecular formula C5H11F2NO2·HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride typically involves the fluorination of a suitable precursor followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors with precise control over reaction parameters. The process ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction may produce amine derivatives .

Scientific Research Applications

5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes at the cellular level. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,2-difluoropentane-1,4-diol;hydrochloride is unique due to its specific fluorination pattern and the presence of both amino and diol functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-amino-2,2-difluoropentane-1,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO2.ClH/c6-5(7,3-9)1-4(10)2-8;/h4,9-10H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYWPBQWRSAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(CO)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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